BENGHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to the Spectroscopic
Characterization of 2-Hydroxy-4-
methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Hydroxy-4-methylbenzonitrile
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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-
Hydroxy-4-methylbenzonitrile (CAS No. 18495-14-2).[1][2] As a key intermediate in the
synthesis of more complex molecules in pharmaceuticals and materials science, unambiguous
structural confirmation is paramount. This document details the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The
interpretation of these spectra is grounded in fundamental principles of chemical spectroscopy,
providing a robust framework for researchers, chemists, and quality control professionals.
Methodologies for data acquisition are also presented to ensure reliable and reproducible
results.

Molecular Structure and Spectroscopic Overview

2-Hydroxy-4-methylbenzonitrile is an aromatic compound with the molecular formula
CsH7NO and a molecular weight of 133.15 g/mol .[3] Its structure consists of a benzene ring
substituted with a hydroxyl (-OH), a methyl (-CHs), and a nitrile (-C=N) group. The relative
positions of these functional groups dictate the molecule's electronic environment and,
consequently, its unique spectroscopic fingerprint.

The hydroxyl group acts as a strong electron-donating group through resonance, while the
nitrile group is a strong electron-withdrawing group. The methyl group is a weak electron-
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donating group. This interplay of electronic effects is directly observable in the NMR, IR, and
MS data, allowing for complete structural elucidation.

Figure 1: Molecular structure of 2-Hydroxy-4-methylbenzonitrile with atom numbering for
NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen
framework of an organic molecule. For 2-Hydroxy-4-methylbenzonitrile, both *H and 13C
NMR provide critical information for structural verification.

Proton (*H) NMR Analysis

The *H NMR spectrum will exhibit distinct signals for the aromatic protons, the hydroxyl proton,
and the methyl protons. The chemical shifts are influenced by the electronic nature of the
substituents.[4]

e Aromatic Protons (& 6.5-7.5 ppm): The three protons on the aromatic ring are in different
chemical environments and will appear as distinct signals. The hydroxyl group's strong
electron-donating effect will shield the ortho and para protons, shifting them upfield (to lower
ppm values). In contrast, the electron-withdrawing nitrile group will deshield adjacent
protons.

» Hydroxyl Proton (& 5.0-6.0 ppm, broad): The phenolic proton signal is typically broad due to
hydrogen bonding and chemical exchange. Its chemical shift can be highly dependent on
concentration and the solvent used.

o Methyl Protons (& ~2.3 ppm): The methyl group protons will appear as a sharp singlet, as
there are no adjacent protons to cause splitting.

Table 1: Predicted *H NMR Chemical Shifts and Multiplicities
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Predicted Chemical

Proton Assignment Shift (5, ppm) Multiplicity Integration
-CHs ~2.3 Singlet (s) 3H
-OH 5.0 - 6.0 (variable) Broad (br s) 1H
H-5 ~6.7 Doublet (d) 1H
H-3 ~6.8 Singlet (s) 1H
H-6 ~7.3 Doublet (d) 1H

Note: Predicted values are based on established substituent effects in aromatic systems.
Actual experimental values may vary slightly.[5]

Carbon-13 (**C) NMR Analysis

The proton-decoupled 3C NMR spectrum is expected to show eight distinct signals,
corresponding to each unique carbon atom in the molecule. The chemical shifts are highly
indicative of the carbon's local electronic environment.[6]

 Nitrile Carbon (& ~118 ppm): The carbon of the nitrile group (C=N) typically appears in this
region of the spectrum.

o Aromatic Carbons (& 100-160 ppm): The six aromatic carbons will have distinct chemical
shifts. The carbon bearing the hydroxyl group (C2) will be the most deshielded (highest ppm
value in the aromatic region) due to the direct attachment of the electronegative oxygen
atom. The carbon attached to the nitrile group (C1) will also be downfield.

o Methyl Carbon (6 ~20 ppm): The aliphatic methyl carbon appears in the upfield region of the
spectrum, consistent with a standard sp3-hybridized carbon.

Table 2: Predicted 3C NMR Chemical Shifts
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Carbon Assignment Predicted Chemical Shift (8, ppm)
-CHs ~20

C1 (-CN) ~103

C2 (-OH) ~158

C3 ~118

C4 (-CHs) ~142

C5 ~115

C6 ~134

-C=N ~117

Note: Predicted values are derived from computational models and data from analogous
structures. For accurate predictions, specialized software can be used.[7][8]

NMR Experimental Protocol

A robust and reproducible NMR analysis workflow is critical for accurate structural
determination.

Figure 2: Standardized workflow for NMR spectroscopic analysis.

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Hydroxy-4-methylbenzonitrile in
about 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-ds) containing a
reference standard like tetramethylsilane (TMS).[9]

e Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field
should be optimized (shimming) to ensure high resolution.

» Data Acquisition: Acquire the *H spectrum, followed by the more time-intensive 13C spectrum.
Standard pulse programs are used for both experiments.[10]

o Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via
Fourier Transform. The spectrum is then phased and baseline-corrected. Peaks are
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identified, and for the *H spectrum, the signals are integrated to determine the relative
number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a
molecule. The spectrum of 2-Hydroxy-4-methylbenzonitrile will be dominated by absorptions
from the O-H, C=N, and aromatic C-H and C=C bonds.

Table 3: Characteristic IR Absorption Frequencies

Expected
Functional Group Vibration Type Wavenumber Intensity
(cm™)
Phenolic O-H Stretch (H-bonded) 3500 - 3200 Strong, Broad
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H (-CHs3) Stretch 2980 - 2850 Medium
Nitrile C=N Stretch 2260 - 2220 Strong, Sharp
Aromatic C=C Stretch 1620 - 1450 Medium-Strong
C-O Stretch 1300 - 1000 Strong

Source: Data compiled from standard IR correlation tables.[11][12]
Interpretation:

e The most prominent feature will be a strong, broad band in the 3500-3200 cm~1 region,
which is characteristic of the hydrogen-bonded O-H stretch of a phenol.

e A strong and sharp absorption peak around 2230 cm~1 provides definitive evidence of the
nitrile (C=N) functional group.

o Multiple peaks in the 1620-1450 cm~1 region are indicative of the carbon-carbon double
bond stretching within the aromatic ring.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, offering further confirmation of its structure.

Expected Data:

e Molecular lon (M*): The exact mass of 2-Hydroxy-4-methylbenzonitrile is 133.0528 Da.[3]
In an electron ionization (El) mass spectrum, a prominent molecular ion peak (M*) is
expected at m/z = 133.

o M+1 Peak: A smaller peak at m/z = 134 will be present due to the natural abundance of the
13C isotope.

Fragmentation Analysis: The molecular ion is often unstable and can fragment in predictable
ways. For phenols and aromatic nitriles, common fragmentation pathways include the loss of
small, stable molecules or radicals.[13][14]

e Loss of CO (M-28): Phenolic compounds often undergo rearrangement and lose a molecule
of carbon monoxide, which would lead to a fragment ion at m/z = 105.

e Loss of HCN (M-27): Loss of hydrogen cyanide from the nitrile group is a common pathway
for benzonitriles, resulting in a fragment at m/z = 106.

» Loss of a Methyl Radical (M-15): Cleavage of the methyl group can lead to a fragment at m/z
=118.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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